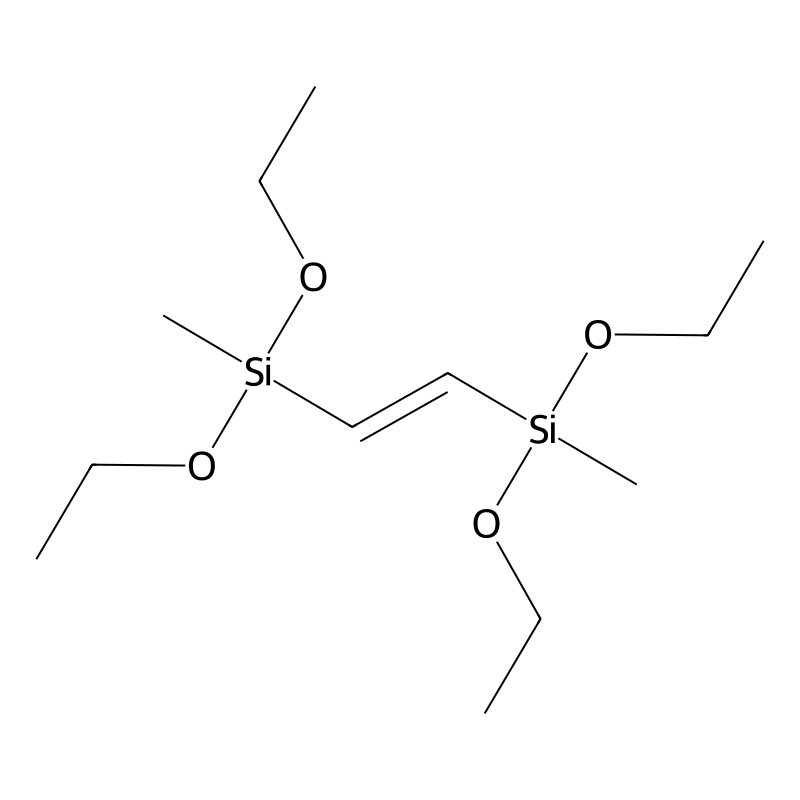

1,2-Bis(methyldiethoxysilyl)ethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Canonical SMILES

1,2-Bis(methyldiethoxysilyl)ethane is an organosilicon compound with the molecular formula and a molecular weight of approximately 294.54 g/mol. It is characterized by the presence of two methyldiethoxysilyl groups attached to an ethylene bridge. This compound is notable for its role as a precursor in the synthesis of various silicate materials, particularly in the production of transparent aerogels and xerogels with enhanced mechanical properties and hydrophobic characteristics due to the presence of pendant methyl groups .

Surface Modification

One key research area for 1,2-Bis(methyldiethoxysilyl)ethylene is surface modification. This compound contains two hydrolyzable ethoxy groups (Si-O-CH2CH3) that readily react with water, forming silanol groups (Si-OH). These silanol groups can then bond with various inorganic substrates, such as silica, alumina, and other metal oxides, creating a strong covalent bond. This process modifies the surface properties of the material, influencing factors like wettability, adhesion, and chemical functionality [].

Due to its ability to bond with both organic and inorganic materials, 1,2-Bis(methyldiethoxysilyl)ethylene finds applications in:

- Creating silane coupling agents: These agents improve the adhesion between organic polymers and inorganic fillers in composite materials by forming a chemical bridge between the two phases [].

- Modifying surfaces for biocompatibility: By attaching specific biomolecules to the silanol groups, researchers can engineer surfaces that are more compatible with biological systems, such as in the development of implants and biosensors [].

Adhesion Promotion

Another crucial research application of 1,2-Bis(methyldiethoxysilyl)ethylene lies in its ability to promote adhesion between different materials. The silanol groups formed upon hydrolysis can react with various functional groups present on other surfaces, creating strong covalent bonds. This property makes the compound valuable in:

- Improving adhesion in microelectronics: Researchers utilize 1,2-Bis(methyldiethoxysilyl)ethylene to enhance the adhesion between different layers in multilayer printed circuit boards, leading to improved device performance and reliability [].

- Adhesion primers for metals: The compound can be used as a primer for various metals, promoting the adhesion of paints, coatings, and other materials [].

While 1,2-bis(methyldiethoxysilyl)ethane itself has limited direct biological activity reported in literature, it is important to note that its hydrolysis product, ethanol, can have significant biological effects. Ethanol is known to affect the central nervous system and can be classified as a carcinogen when consumed in alcoholic beverages. As such, safety considerations are essential when handling this compound due to its potential to release ethanol upon contact with moisture .

Synthesis of 1,2-bis(methyldiethoxysilyl)ethane can be achieved through several methods:

- Sol-Gel Process: This involves the hydrolysis of methyldiethoxysilane followed by condensation reactions under controlled conditions.

- Direct Synthesis: The compound can be synthesized by reacting diethoxysilane derivatives with ethylene in the presence of catalysts that facilitate the formation of siloxane bonds.

- One-Pot Reaction: A more straightforward method where all reactants are combined in a single reaction vessel under specific conditions to promote hydrolysis and condensation simultaneously .

1,2-Bis(methyldiethoxysilyl)ethane is primarily used in:

- Aerogel Production: It serves as a precursor for producing ethylene-bridged polymethylsiloxane aerogels, which exhibit high flexibility and low thermal conductivity.

- Coatings: The compound can be utilized in formulating hydrophobic coatings due to its ability to form silicate networks that repel water.

- Chemical Intermediates: It acts as a building block in synthesizing other organosilicon compounds used in various industrial applications .

Research on interaction studies involving 1,2-bis(methyldiethoxysilyl)ethane primarily focuses on its reactivity with water and other silanes. The hydrolysis reaction has been studied extensively, revealing insights into the kinetics of silanol formation and subsequent polymerization processes. Additionally, studies have highlighted how variations in reaction conditions (e.g., pH and temperature) can significantly influence the properties of the resulting silicate materials .

Several compounds share structural similarities with 1,2-bis(methyldiethoxysilyl)ethane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Bis(methyldiethoxysilyl)propane | Similar bis(silyl) structure | Contains a propylene linker instead of ethylene |

| 1,2-Bis(trimethoxysilyl)ethylene | Trimethoxy variant | Higher reactivity due to methoxy groups |

| 1,3-Bis(methyltrimoxysilyl)propane | Trimethyl variant | Enhanced solubility and reactivity due to trimethyl groups |

| Bis(3-trimethoxysilyl)propylamine | Aminosilane structure | Incorporates amine functionality for potential biological applications |

The uniqueness of 1,2-bis(methyldiethoxysilyl)ethane lies in its balanced combination of hydrophobicity from methyl groups and structural stability provided by the ethylene bridge, making it particularly effective for applications requiring flexible yet robust silicate networks .